3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound contains a quinazoline ring substituted with a bromine atom at the 6-position and an amino group at the 2-position, which is further connected to a propanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Bromination: The quinazoline ring is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-[(6-Bromoquinazolin-2-yl)amino]propanal or 3-[(6-Bromoquinazolin-2-yl)amino]propanoic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the amino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(6-Bromoquinazolin-4-yl)(ethyl)amino]ethan-1-ol: This compound has a similar quinazoline ring structure but differs in the position of the bromine atom and the substituent on the amino group.
3-[(6-Chloroquinazolin-2-yl)amino]propan-1-ol: This compound has a chlorine atom instead of a bromine atom at the 6-position of the quinazoline ring.
Uniqueness
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is unique due to the specific positioning of the bromine atom and the propanol chain, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H12BrN3O |
---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
3-[(6-bromoquinazolin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H12BrN3O/c12-9-2-3-10-8(6-9)7-14-11(15-10)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,14,15) |
InChI-Schlüssel |
ZCBPKNTZFVDMPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=NC=C2C=C1Br)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.